Cas no 1031794-86-1 (N-{1-[N'-(2,5-dimethylfuran-3-carbonyl)hydrazinecarbonyl]ethyl}-2-phenylethene-1-sulfonamide)
![N-{1-[N'-(2,5-dimethylfuran-3-carbonyl)hydrazinecarbonyl]ethyl}-2-phenylethene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/1031794-86-1x500.png)
N-{1-[N'-(2,5-dimethylfuran-3-carbonyl)hydrazinecarbonyl]ethyl}-2-phenylethene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-{1-[N'-(2,5-dimethylfuran-3-carbonyl)hydrazinecarbonyl]ethyl}-2-phenylethene-1-sulfonamide
- Z32991161
- 1031794-86-1
- EN300-26601174
-
- インチ: 1S/C18H21N3O5S/c1-12-11-16(14(3)26-12)18(23)20-19-17(22)13(2)21-27(24,25)10-9-15-7-5-4-6-8-15/h4-11,13,21H,1-3H3,(H,19,22)(H,20,23)/b10-9+
- InChIKey: UJCMRPXGCDOSQS-MDZDMXLPSA-N
- ほほえんだ: S(/C=C/C1C=CC=CC=1)(NC(C(NNC(C1C=C(C)OC=1C)=O)=O)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 391.12019195g/mol
- どういたいしつりょう: 391.12019195g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 652
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 126Ų
N-{1-[N'-(2,5-dimethylfuran-3-carbonyl)hydrazinecarbonyl]ethyl}-2-phenylethene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26601174-0.05g |
N-{1-[N'-(2,5-dimethylfuran-3-carbonyl)hydrazinecarbonyl]ethyl}-2-phenylethene-1-sulfonamide |
1031794-86-1 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-{1-[N'-(2,5-dimethylfuran-3-carbonyl)hydrazinecarbonyl]ethyl}-2-phenylethene-1-sulfonamide 関連文献
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N-{1-[N'-(2,5-dimethylfuran-3-carbonyl)hydrazinecarbonyl]ethyl}-2-phenylethene-1-sulfonamideに関する追加情報
Introduction to N-{1-[N'-(2,5-dimethylfuran-3-carbonyl)hydrazinecarbonyl]ethyl}-2-phenylethene-1-sulfonamide and Its Applications in Modern Chemical Biology
N-{1-[N'-(2,5-dimethylfuran-3-carbonyl)hydrazinecarbonyl]ethyl}-2-phenylethene-1-sulfonamide (CAS No. 1031794-86-1) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and potential biological activities. This compound belongs to a class of molecules that exhibit promising properties for use in pharmaceutical research and development, particularly in the exploration of novel therapeutic agents.
The molecular structure of N-{1-[N'-(2,5-dimethylfuran-3-carbonyl)hydrazinecarbonyl]ethyl}-2-phenylethene-1-sulfonamide is characterized by a combination of aromatic and heterocyclic moieties, which contribute to its complex reactivity and functionality. The presence of a dimethylfuran-3-carbonyl group and an amide linkage in its backbone suggests potential interactions with biological targets, making it a valuable scaffold for drug discovery efforts.
In recent years, there has been a growing interest in the development of small-molecule inhibitors that can modulate biological pathways associated with various diseases. N-{1-[N'-(2,5-dimethylfuran-3-carbonyl)hydrazinecarbonyl]ethyl}-2-phenylethene-1-sulfonamide has been studied for its potential role in inhibiting key enzymes and receptors involved in inflammatory responses, cancer progression, and neurodegenerative disorders. Its ability to interact with biological systems at the molecular level makes it a promising candidate for further investigation.
One of the most intriguing aspects of this compound is its structural similarity to known bioactive molecules. The phenylethene-1-sulfonamide moiety is particularly noteworthy, as sulfonamides are well-documented for their pharmacological properties. Research has shown that sulfonamides can act as scaffolds for the development of drugs with diverse therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of a hydrazinecarbonyl group into the structure further enhances its potential for biological activity by introducing additional reactive sites.
The synthesis of N-{1-[N'-(2,5-dimethylfuran-3-carbonyl)hydrazinecarbonyl]ethyl}-2-phenylethene-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic techniques has enabled researchers to optimize the yield and purity of this compound, making it more accessible for experimental studies. Techniques such as palladium-catalyzed cross-coupling reactions and selective functional group transformations have been employed to construct the complex framework of this molecule.
In terms of biological activity, preliminary studies have suggested that N-{1-[N'-(2,5-dimethylfuran-3-carbonyl)hydrazinecarbonyl]ethyl}-2-phenylethene-1-sulfonamide exhibits inhibitory effects on certain enzymes implicated in disease processes. For instance, it has been observed to interact with cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins involved in inflammation. Additionally, its ability to modulate the activity of kinases and other signaling proteins has been explored as a potential therapeutic strategy.
The compound's potential applications extend beyond inflammation and cancer research. Its unique structural features make it a versatile tool for studying molecular interactions in various biological systems. Researchers are increasingly leveraging computational methods such as molecular docking and virtual screening to identify new targets for this molecule. These approaches have helped uncover novel binding sites and mechanisms of action, paving the way for more targeted drug design.
The development of new pharmaceuticals relies heavily on understanding the structure-activity relationships (SAR) of potential drug candidates. N-{1-[N'-(2,5-dimethylfuran-3-carbonyl)hydrazinecarbonyl]ethyl}-2-phenylethene-1-sulfonamide serves as an excellent model for studying SAR due to its complex architecture and multiple functional groups. By systematically modifying its structure and evaluating the resulting biological activity, researchers can gain insights into how different chemical features influence drug efficacy and selectivity.
In conclusion, N-{1-[N'-(2,5-dimethylfuran-3-carbonyl)hydrazinecarbonyl]ethyl}-2-phenylethene-1-sulfonamide (CAS No. 1031794-86-1) is a remarkable compound with significant potential in chemical biology and drug discovery. Its unique structural composition and demonstrated biological activity make it a valuable asset for researchers exploring new therapeutic interventions. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.
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